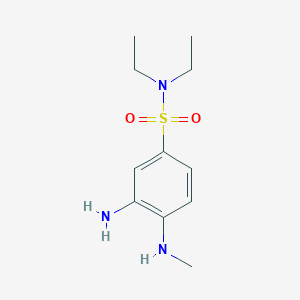

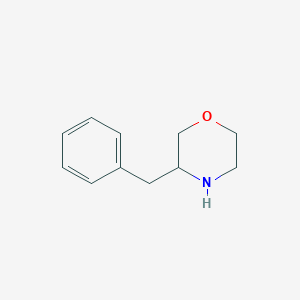

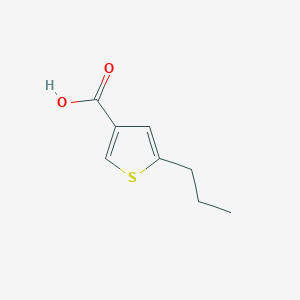

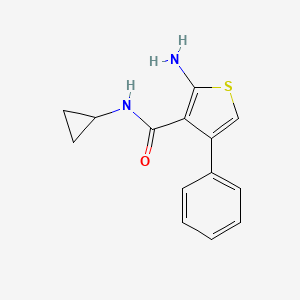

2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often explored for their potential pharmacological properties.

Synthesis Analysis

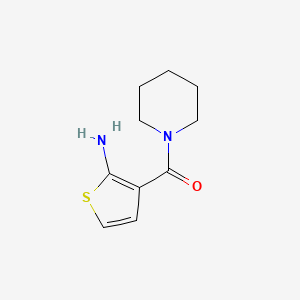

The synthesis of related 2-aminothiophene-3-carboxylate derivatives has been achieved through DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea . This method involves the ring opening of donor-acceptor cyclopropanes to form an intermediate, followed by nucleophilic addition and final aromatization to yield the thiophene derivatives. Additionally, an efficient synthesis of similar compounds, specifically 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, has been reported without the need for additional catalysts, using thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine in anhydrous ethanol .

Molecular Structure Analysis

The molecular structure of 2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide is characterized by the presence of a thiophene ring, an amino group, and a cyclopropylcarbamoyl moiety. The structure-activity relationship of similar azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied, with spectral characteristics confirming the structure of the products .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is influenced by the substituents attached to the thiophene core. For instance, the synthesis of azomethine derivatives involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, where the substituents of the aldehydes affect the condensation reaction's completeness . The Gewald reaction has been applied to synthesize 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, which is structurally related to the compound of interest .

Physical and Chemical Properties Analysis

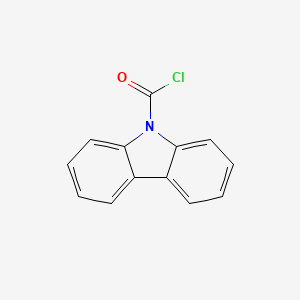

The physical and chemical properties of thiophene derivatives like 2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The purity of synthesized compounds has been assessed using high-performance liquid chromatography (HPLC), with some derivatives achieving a purity of more than 95% . The anti-inflammatory and antioxidant activities of acid chloride derivatives of a related compound have been screened, suggesting potential pharmacological applications .

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has explored the anticonvulsant properties of 2-aminothiophenes. Schiff bases of 2-aminothiophenes were synthesized and their anticonvulsant activity evaluated. These compounds showed promising results in models of maximum electroshock-induced seizure and pentylenetetrazole-induced seizure, indicating potential therapeutic uses in epilepsy or related neurological disorders (Kunda et al., 2013).

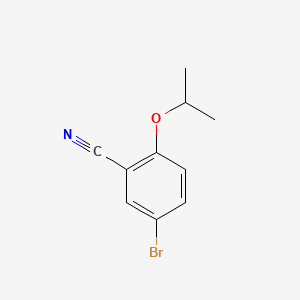

Antimicrobial Activity

Studies on 2-aminothiophene derivatives have also demonstrated significant antimicrobial properties. Novel 2-aminothiophene derivatives were synthesized and evaluated for their antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Prasad et al., 2017).

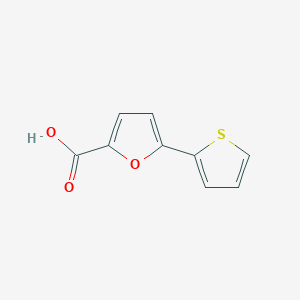

Photoluminescent Material

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has been investigated, revealing its potential as a new class of photoluminescent material. This finding opens up applications in the field of optoelectronics and materials science (Ekinci et al., 2000).

Biological Activity of Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied for their biological activity. These compounds show promise in cytostatic, antitubercular, and anti-inflammatory applications, indicating their potential in pharmaceutical research (Chiriapkin et al., 2021).

Antibiotic and Antibacterial Drug Synthesis

Research has focused on synthesizing new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives. These compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, suggesting their use in combating bacterial infections (Ahmed, 2007).

Anti-Inflammatory and Antioxidant Activity

Compounds derived from 2-amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide have been synthesized and screened for their anti-inflammatory and antioxidant activities. These findings indicate their potential therapeutic use in treating inflammation-related disorders (Kumar et al., 2008).

Propriétés

IUPAC Name |

2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-13-12(14(17)16-10-6-7-10)11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLFVCYHOJKOPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(SC=C2C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215844 |

Source

|

| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide | |

CAS RN |

590355-70-7 |

Source

|

| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)